molecular formula C28H31ClN4O B139674 SB-277011 hydrochloride

SB-277011 hydrochloride

Cat. No.: B139674
M. Wt: 475.0 g/mol
InChI Key: DKPTUMKZXQOJCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 215804-67-4, molecular formula: C₂₈H₃₁ClN₄O) is a hydrochloride salt featuring a quinoline-4-carboxamide core linked to a cyclohexylethyl group substituted with a 6-cyano-3,4-dihydroisoquinoline moiety. It is structurally optimized for high affinity and selectivity toward dopamine D₃ receptors, with demonstrated blood-brain barrier penetration and oral bioavailability in preclinical models . Its design builds on earlier dopamine receptor antagonists, incorporating conformational restraint via the cyclohexylethyl linker to enhance target specificity and pharmacokinetic properties .

Properties

IUPAC Name

N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O.ClH/c29-18-21-5-8-23-19-32(16-13-22(23)17-21)15-12-20-6-9-24(10-7-20)31-28(33)26-11-14-30-27-4-2-1-3-25(26)27;/h1-5,8,11,14,17,20,24H,6-7,9-10,12-13,15-16,19H2,(H,31,33);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPTUMKZXQOJCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CCN2CCC3=C(C2)C=CC(=C3)C#N)NC(=O)C4=CC=NC5=CC=CC=C45.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Phenethylamine Derivatives

The 6-cyano-3,4-dihydroisoquinoline core is synthesized via a Bischler-Napieralski cyclization. A 2-phenethylamine derivative bearing a cyano group at the C6 position undergoes intramolecular cyclization in the presence of phosphoryl chloride (POCl₃). The reaction proceeds at 80–100°C for 4–6 hours, yielding the dihydroisoquinoline intermediate.

Reaction Conditions

ParameterValue
Starting Material2-(3-Cyanophenyl)ethylamine
ReagentPOCl₃ (2.5 equiv)
SolventToluene
Temperature85°C
Time5 hours
Yield78–82%

Cyanogen Bromide Quenching

Post-cyclization, the imine intermediate is reduced using sodium cyanoborohydride (NaBH₃CN) in methanol at 0–5°C. This step ensures saturation of the 3,4-dihydroisoquinoline ring while preserving the cyano group.

Alkylation of trans-4-Aminocyclohexanol

Protection of the Amine Group

trans-4-Aminocyclohexanol is protected as its phthalimide derivative to prevent unwanted side reactions during subsequent alkylation. The amine reacts with phthalic anhydride in refluxing acetic acid (12 hours, 80% yield).

Ethyl Group Introduction

The protected cyclohexylamine undergoes alkylation with 1,2-dibromoethane in the presence of potassium carbonate (K₂CO₃). The reaction occurs in dimethylformamide (DMF) at 60°C for 8 hours, yielding the ethyl-bridged intermediate.

Key Analytical Data

  • Melting Point : 145–148°C

  • ¹H NMR (CDCl₃) : δ 1.45–1.78 (m, 8H, cyclohexyl), 2.95 (t, 2H, CH₂Br), 3.62 (t, 2H, CH₂N).

Amide Bond Formation with Quinoline-4-carboxylic Acid

Activation of the Carboxylic Acid

Quinoline-4-carboxylic acid is activated as its acyl chloride using thionyl chloride (SOCl₂). The reaction is conducted under reflux (70°C, 3 hours), yielding the acid chloride in near-quantitative conversion.

Coupling with the Cyclohexylamine Intermediate

The acyl chloride reacts with the deprotected cyclohexylamine (post-phthalimide removal via hydrazine hydrate) in dichloromethane (DCM) with triethylamine (Et₃N) as a base. The mixture is stirred at 25°C for 12 hours, achieving 85–90% yield.

Optimization Insights

  • Solvent Choice : DCM outperforms THF due to better solubility of intermediates.

  • Base : Et₃N prevents HCl-induced side reactions.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by treatment with hydrogen chloride (HCl) gas in ethyl ether. The precipitate is filtered, washed with cold ether, and dried under vacuum to afford the final product.

Final Product Characterization

PropertyValue
Molecular FormulaC₂₈H₃₁ClN₄O
Molecular Weight475.0 g/mol
Melting Point135–138°C
Purity (HPLC)>99%
Solubility25 mg/mL in DMSO

Critical Analysis of Synthetic Challenges

Stereochemical Control

The trans-configuration of the cyclohexyl group is critical for D3 receptor affinity. Racemization during the amidation step is minimized by maintaining low temperatures (0–5°C) and short reaction times.

Cyanide Stability

The cyano group in the isoquinoline ring is susceptible to hydrolysis under acidic conditions. This is mitigated by using anhydrous solvents and avoiding prolonged exposure to HCl during salt formation.

Scalability and Industrial Relevance

The process is scalable to kilogram quantities, with an overall yield of 62–65%. Key cost drivers include POCl₃ and quinoline-4-carboxylic acid, which account for 70% of raw material expenses .

Chemical Reactions Analysis

Types of Reactions

SB-277011 (hydrochloride) undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydroxylated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Dopamine D3 Receptor Selectivity

N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide has shown high selectivity for dopamine D3 receptors over other dopamine receptors. This property makes it a valuable tool in studying neuropharmacology and the treatment of disorders such as schizophrenia and Parkinson's disease. Its ability to selectively bind to D3 receptors can help in designing targeted therapies that minimize side effects associated with broader dopamine receptor activation .

Potential Therapeutic Uses

Research indicates that this compound may be effective in treating neurodegenerative diseases, particularly Parkinson's disease. Its mechanism involves modulating dopaminergic pathways, which are often disrupted in such conditions. The compound's structure allows it to cross the blood-brain barrier, enhancing its therapeutic potential .

Pharmaceutical Formulations

The compound has been incorporated into various pharmaceutical formulations aimed at improving drug delivery systems. Its stability and solubility characteristics make it suitable for developing oral and injectable medications. The hydrochloride salt form enhances its solubility in aqueous solutions, facilitating easier administration .

Case Study 1: Neuropharmacological Effects

A study conducted on animal models demonstrated that administration of N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide resulted in significant improvements in motor functions typically impaired in Parkinson's disease models. The results indicated a reduction in motor deficits and increased dopamine levels in the striatum, suggesting that the compound effectively enhances dopaminergic signaling .

Case Study 2: Drug Development

In a recent drug development program, researchers utilized this compound to create a new class of D3 receptor antagonists aimed at treating addiction disorders. The pharmacokinetic profile showed promising results regarding absorption and distribution, with minimal side effects reported during preclinical trials .

Mechanism of Action

SB-277011 (hydrochloride) exerts its effects by selectively binding to dopamine D3 receptors, thereby blocking the action of dopamine at these receptors. This antagonistic action interferes with dopamine-mediated signaling pathways, leading to a reduction in dopamine-related behaviors and physiological responses. The compound’s high selectivity for dopamine D3 receptors over other dopamine receptors is a key factor in its mechanism of action .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to four key classes of analogues:

SB-277011-A (Dopamine D₃ Antagonist)
  • Structure: Shares the cyclohexylethyl linker and tetrahydroisoquinoline core but lacks the 6-cyano substitution .
  • Pharmacology: Affinity: pKᵢ = 7.95 for human D₃ receptors, 100-fold selective over D₂ receptors . Functional Activity: Antagonizes quinpirole-induced acidification (pK_b = 8.3) in D₃-expressing cells .
Acridine-9-Carboxamide Derivatives ()
  • Structures : N-alkylated acridine-carboxamides with propyl (3b), butyl (3c), or pentyl (3d) linkers.
  • Key Data: Compound Yield (%) Decomposition Temp.
Quinoline-2-Carbonitrile-Based Hydroxamic Acids ()
  • Structures: Feature hydroxamic acid moieties (e.g., 12a: (E)-3-(5-((2-cyanoquinolin-4-yl)(methyl)amino)-2-methoxyphenyl)-N-hydroxyacrylamide).
  • Function : Designed as histone deacetylase (HDAC) inhibitors, with distinct mechanisms (e.g., epigenetic modulation) compared to the D₃ antagonist activity of the target compound .
Tetrahydroisoquinoline Carboxamides ()
  • Examples: QNU: (4S)-6-chloro-N-(isoquinolin-4-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide. PUU: (4R)-1-acetyl-6-chloro-N-(isoquinolin-4-yl)-1,2,3,4-tetrahydroquinoline-4-carboxamide.
  • Key Differences: Chloro substituents and stereochemical variations (4S/4R) alter solubility and target engagement. The target compound’s 6-cyano group enhances metabolic stability and D₃ binding .

Comparative Analysis of Key Properties

Parameter Target Compound SB-277011-A Acridine Derivatives (3b-d) Quinoline Hydroxamic Acids (12a-c) Tetrahydroisoquinolines (QNU/PUU)
Core Structure Quinoline-4-carboxamide Tetrahydroisoquinoline Acridine Quinoline-2-carbonitrile Tetrahydroisoquinoline
Key Substituent 6-cyano group None Alkyl linkers Hydroxamic acid Chloro/acetyl groups
Primary Target Dopamine D₃ receptor Dopamine D₃ receptor Undefined HDACs Undefined
Selectivity (vs D₂) 100-fold 80-fold N/A N/A N/A
Bioavailability (Oral) High High (rat model) Variable Not reported Not reported
CNS Penetration Yes Yes Unlikely Unlikely Unlikely

Research Findings and Mechanistic Insights

  • Target Compound: D₃ Selectivity: The 6-cyano group and cyclohexylethyl linker minimize off-target binding to D₂ receptors, reducing extrapyramidal side effects . Therapeutic Potential: Preclinical data suggest utility in schizophrenia (reversing prepulse inhibition deficits) without catalepsy .
  • SB-277011-A : Demonstrates regional selectivity in microdialysis (nucleus accumbens vs. striatum), aligning with D₃ receptor distribution .
  • Molecular Networking () : Compounds with similar bioactivity profiles cluster by structural motifs, supporting the target compound’s unique D₃-focused design.

Biological Activity

N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide; hydrochloride (CAS No. 1226917-67-4) is a compound of significant interest due to its diverse biological activities, particularly in the context of antimalarial and potential neuropharmacological effects. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

The molecular formula of this compound is C28H32Cl2N4O, with a molecular weight of 511.491 g/mol. The compound features a complex structure that includes a quinoline core, which is known for its pharmacological properties.

PropertyValue
CAS Number1226917-67-4
Molecular FormulaC28H32Cl2N4O
Molecular Weight511.491 g/mol
Boiling Point679.3 °C at 760 mmHg
Flash Point364.6 °C
Density1.23 g/cm³

Antimalarial Activity

Research indicates that derivatives of quinoline-4-carboxamide, including the compound , exhibit potent antimalarial activity. A study demonstrated that this class of compounds acts by inhibiting translation elongation factor 2 (PfEF2) in Plasmodium falciparum, which is critical for protein synthesis in the malaria parasite. The lead compound from this series showed an EC50 value of 120 nM against the P. falciparum strain 3D7 and displayed excellent oral efficacy in mouse models with effective doses below 1 mg/kg .

Neuropharmacological Effects

The compound has shown high selectivity for dopamine D3 receptors over other dopamine receptors, making it a valuable tool in neuroscience research. This selectivity suggests potential applications in treating neurological disorders where dopamine dysregulation is implicated .

Structure-Activity Relationship (SAR)

The biological activity of N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide can be attributed to its structural components:

  • Quinoline Core : Known for various biological activities.
  • Cyclohexyl Group : Enhances lipophilicity and cellular uptake.
  • Cyano Group : Contributes to the inhibition mechanism against Plasmodium.

Study on Antimycobacterial Activity

In a separate investigation, related quinoline derivatives were tested against mycobacterial species, showing significant activity against Mycobacterium tuberculosis and other strains compared to standard treatments like isoniazid . This highlights the potential broader application of quinoline derivatives beyond antimalarial use.

Q & A

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust/particulates by working in a fume hood .
  • Storage: Store in a tightly sealed container in a dry, ventilated area away from ignition sources. Use inert gas purging for hygroscopic samples .
  • Spill Management: Neutralize spills with dry sand or alcohol-resistant foam. Avoid aqueous solutions to prevent unintended reactions .
  • Emergency Procedures: Immediate eye irrigation (15+ minutes with saline) and skin decontamination (soap/water) are critical. Seek medical evaluation for persistent symptoms .

Basic: How can structural integrity and purity be confirmed for this compound?

Methodological Answer:

  • Analytical Techniques:
    • NMR Spectroscopy: Compare proton/carbon shifts with synthetic intermediates (e.g., quinoline and isoquinoline motifs in ) .
    • HPLC-MS: Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to detect impurities. Validate against reference standards .
    • Elemental Analysis: Verify C, H, N, Cl content within ±0.4% of theoretical values .
  • Purity Criteria: ≥95% by HPLC; residual solvents (e.g., DMF) must comply with ICH Q3C guidelines .

Advanced: What computational strategies predict reactivity in novel synthetic pathways?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states for cyclization or nucleophilic substitution (e.g., quinoline-isoquinoline coupling) .
  • Reaction Path Search Tools: Apply the AFIR (Artificial Force Induced Reaction) method to identify low-energy pathways for ethylcyclohexyl linker formation .
  • Machine Learning: Train models on existing quinoline-carboxamide reaction datasets to predict regioselectivity in cyano-group modifications .

Table 1: Key Computational Parameters for Reactivity Prediction

ParameterValue/SoftwarePurpose
DFT FunctionalB3LYP/6-31G(d)Optimize transition states
Solvation ModelSMD (acetonitrile)Simulate solvent effects
Activation Energy Threshold≤25 kcal/molFilter feasible reactions
ReferenceICReDD methodologies

Advanced: How should conflicting solubility data (e.g., DMSO vs. aqueous buffers) be resolved?

Methodological Answer:

  • Systematic Reassessment:
    • Solvent Screening: Test solubility in 10+ solvents (e.g., ethanol, THF, PBS) at 25°C and 37°C .
    • DSC/TGA Analysis: Identify polymorphic transitions or hydrate formation affecting solubility .
  • Controlled Experiments: Use lyophilization to isolate amorphous vs. crystalline forms, then compare dissolution rates .
  • Data-Driven Modeling: Apply partial least squares (PLS) regression to correlate logP, polar surface area, and experimental solubility .

Basic: Which structural features influence pharmacological activity?

Methodological Answer:

  • Critical Motifs:
    • Quinoline Core: Essential for π-π stacking with target proteins (e.g., kinase binding pockets) .
    • Cyano-Isoquinoline: Enhances electron-withdrawing effects, stabilizing ligand-receptor interactions .
    • Ethylcyclohexyl Linker: Balances lipophilicity and conformational flexibility for membrane penetration .
  • SAR Studies: Modify substituents (e.g., replace cyano with nitro) and assay for potency changes using enzyme inhibition assays .

Advanced: What methodologies optimize reaction yields for derivatives?

Methodological Answer:

  • DoE (Design of Experiments): Apply Taguchi orthogonal arrays to test variables:
    • Catalyst (e.g., Pd/C vs. Ni), solvent (DMF vs. toluene), temperature (80–120°C) .
  • In Situ Monitoring: Use ReactIR to track intermediate formation and adjust stoichiometry dynamically .
  • Workflow Automation: Integrate flow chemistry for continuous synthesis of cyclohexyl intermediates, reducing batch variability .

Table 2: Optimized Conditions for Ethylcyclohexyl Intermediate Synthesis

ParameterOptimal ValueYield Improvement
Catalyst Loading5 mol% Pd(OAc)₂22% → 68%
Reaction Time8 hr (N₂ atmosphere)15% reduction
Temperature100°CΔG‡ lowered by 8 kcal/mol
ReferenceMembrane tech. in

Advanced: How can researchers address discrepancies in biological assay data?

Methodological Answer:

  • Assay Validation:
    • Positive Controls: Use known kinase inhibitors (e.g., staurosporine) to confirm assay sensitivity .
    • Counter-Screens: Test off-target effects via PANEL approach (≥50 unrelated targets) .
  • Data Triangulation: Combine SPR (surface plasmon resonance), ITC (isothermal titration calorimetry), and cellular assays to validate binding affinity .
  • Metadata Analysis: Cross-reference with PubChem BioAssay data (e.g., AID 743255) to identify batch-specific anomalies .

Basic: What are the stability considerations under varying pH conditions?

Methodological Answer:

  • Forced Degradation Studies:
    • Acidic (0.1M HCl, 40°C): Monitor quinoline ring hydrolysis via LC-MS .
    • Basic (0.1M NaOH, 40°C): Assess amide bond cleavage and cyclization byproducts .
    • Oxidative (3% H₂O₂): Track sulfoxide/sulfone formation in thiourea analogs .
  • Stabilizers: Co-formulate with antioxidants (e.g., BHT) for long-term storage in aqueous buffers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.